molecular formula C7H13ClN2O5S2 B14694701 1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea CAS No. 33021-66-8

1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea

Cat. No.: B14694701
CAS No.: 33021-66-8
M. Wt: 304.8 g/mol
InChI Key: OMRUXKZIXIQZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea is a synthetic organic compound that contains a urea moiety, a chloroethyl group, and a dithiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea typically involves the following steps:

    Formation of the Dithiane Ring: The dithiane ring can be synthesized through the reaction of a dithiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a chloroethyl halide.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiane ring may yield sulfoxides or sulfones, while substitution of the chloroethyl group may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)thiourea: Similar structure but with a thiourea moiety.

    1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(2-Chloroethyl)-3-(1,1,3,3-tetraoxido-1,3-dithian-5-yl)urea is unique due to the presence of both the chloroethyl group and the dithiane ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

CAS No.

33021-66-8

Molecular Formula

C7H13ClN2O5S2

Molecular Weight

304.8 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea

InChI

InChI=1S/C7H13ClN2O5S2/c8-1-2-9-7(11)10-6-3-16(12,13)5-17(14,15)4-6/h6H,1-5H2,(H2,9,10,11)

InChI Key

OMRUXKZIXIQZCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)CS1(=O)=O)NC(=O)NCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.